molecular formula C4H5F3N4 B6284766 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine CAS No. 1443285-68-4

1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B6284766
CAS No.: 1443285-68-4
M. Wt: 166.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group imparts unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is known as the “click” reaction due to its high efficiency and selectivity. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Lacks the amine group, resulting in different reactivity and applications.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole: Contains a different triazole isomer, leading to variations in chemical properties and biological activities.

    2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoroethyl group and amine functionality, used in different contexts.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the trifluoroethyl group and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

1443285-68-4

Molecular Formula

C4H5F3N4

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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